Ro 27-3225 trifluoroacetate salt

Description

Overview of the Central Melanocortin System and its Physiological Significance

The melanocortin system is a crucial signaling pathway in the brain that governs a remarkable diversity of physiological processes. oup.com This system is composed of peptide hormones derived from the precursor protein proopiomelanocortin (POMC), the five G protein-coupled melanocortin receptors (MC1R to MC5R), and endogenous antagonists like agouti-related protein (AgRP). oup.com The central melanocortin system, primarily involving neurons in the hypothalamus and brainstem, plays a pivotal role in regulating energy homeostasis, food intake, and body weight. endocrine.orgresearchgate.net It integrates signals from the periphery, such as the hormone leptin, to modulate appetite and energy expenditure. researchgate.net Beyond metabolism, this system is implicated in a wide range of functions including cardiovascular regulation, sexual function, and inflammation. nih.govdoaj.org

Role of Melanocortin Receptors in Neuroendocrine and Metabolic Regulation

The diverse actions of the melanocortin system are mediated by its five distinct receptor subtypes, each with a unique tissue distribution and physiological role. mdpi.com MC1R is primarily associated with skin and hair pigmentation. researchgate.net MC2R is the receptor for adrenocorticotropic hormone (ACTH) and is crucial for adrenal steroidogenesis. MC3R and MC4R are both expressed in the central nervous system and are key players in the regulation of energy balance and food intake. nih.gov MC5R is found in various peripheral tissues, including skeletal muscle and white adipose tissue, where it is involved in regulating lipid metabolism and glucose uptake. mdpi.comresearchgate.net

The activation of these receptors, particularly MC3R and MC4R in the brain, by POMC-derived peptides like α-melanocyte-stimulating hormone (α-MSH), generally leads to a decrease in food intake and an increase in energy expenditure. nih.gov Conversely, blockade of these receptors by the endogenous antagonist AgRP stimulates feeding. benthamdirect.com This delicate balance of agonist and antagonist activity on melanocortin receptors is fundamental to maintaining metabolic homeostasis.

Identification and Research Significance of Melanocortin-4 Receptor (MC4R) Agonists

The melanocortin-4 receptor (MC4R) is a primary focus of research due to its well-established role in regulating body weight and appetite. nih.govacs.org Genetic studies have revealed that mutations leading to a loss of MC4R function are the most common cause of monogenic obesity in humans, highlighting its critical importance in energy balance. acs.org This has made MC4R an attractive target for the development of therapeutic agents aimed at treating obesity and related metabolic disorders. benthamdirect.comacs.org

The development of MC4R agonists, molecules that bind to and activate the receptor, has been a significant area of research. These agonists have been instrumental in elucidating the downstream signaling pathways and physiological effects of MC4R activation. Both peptide and small-molecule agonists have been developed, with varying degrees of selectivity and potency. benthamdirect.com Research using these agonists in animal models has consistently demonstrated their ability to reduce food intake and body weight. benthamdirect.com

Contextualizing Ro 27-3225 Trifluoroacetate (B77799) Salt as a Research Tool

Ro 27-3225 trifluoroacetate salt is a synthetic peptide agonist that exhibits high selectivity for the melanocortin-4 receptor. caymanchem.comsigmaaldrich.comscbt.com Its ability to potently and selectively activate MC4R makes it a valuable tool for investigating the specific functions of this receptor subtype, minimizing the confounding effects of activating other melanocortin receptors. caymanchem.com

In research settings, Ro 27-3225 has been utilized to explore the role of MC4R in various physiological processes. Studies have shown that its administration can reduce food intake in animal models. caymanchem.com Furthermore, research has indicated its potential in attenuating neuroinflammation and improving outcomes after events like intracerebral hemorrhage and hemorrhagic shock. researchgate.netresearchgate.net The specificity of Ro 27-3225 allows researchers to dissect the precise contribution of MC4R to these complex biological responses.

Chemical and Physical Properties of this compound

| Property | Value |

| Alternate Names | Butir-His-D-Phe-Arg-Trp-Sar-NH2 trifluoroacetate salt scbt.com |

| Molecular Formula | C39H52N12O6•xC2HF3O2 scbt.com |

| Molecular Weight | 784.91 (free base basis) scbt.com |

| Purity | ≥97% scbt.com |

| Appearance | Lyophilized solid sigmaaldrich.com |

| Color | White sigmaaldrich.com |

| Solubility | H2O: >10 mg/mL sigmaaldrich.com |

Receptor Selectivity of Ro 27-3225

| Receptor | EC50 (nM) |

| MC4R | 0.3 caymanchem.com |

| MC1R | 1.1 caymanchem.com |

| MC3R | 97.9 caymanchem.com |

| MC5R | 139.4 caymanchem.com |

Research Applications of this compound

| Research Area | Findings |

| Food Intake | Reduces food intake in rats and obese db/db mice. caymanchem.com |

| Neuroinflammation | Attenuates neuroinflammation after intracerebral hemorrhage in mice by activating MC4R. researchgate.net |

| Hemorrhagic Shock | Reverses hemorrhagic shock and reduces multiple organ damage. sigmaaldrich.com |

| Cellular Activation | Induces c-Fos expression in the amygdaloid complex in mice. nih.gov |

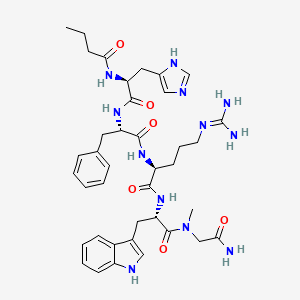

Structure

2D Structure

Properties

Molecular Formula |

C39H52N12O6 |

|---|---|

Molecular Weight |

784.9 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)-methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-(butanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C39H52N12O6/c1-3-10-34(53)47-31(19-26-21-43-23-46-26)37(56)49-30(17-24-11-5-4-6-12-24)36(55)48-29(15-9-16-44-39(41)42)35(54)50-32(38(57)51(2)22-33(40)52)18-25-20-45-28-14-8-7-13-27(25)28/h4-8,11-14,20-21,23,29-32,45H,3,9-10,15-19,22H2,1-2H3,(H2,40,52)(H,43,46)(H,47,53)(H,48,55)(H,49,56)(H,50,54)(H4,41,42,44)/t29-,30-,31-,32-/m0/s1 |

InChI Key |

NINOPZAAGJJNAR-YDPTYEFTSA-N |

Isomeric SMILES |

CCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N(C)CC(=O)N |

Canonical SMILES |

CCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N(C)CC(=O)N |

Origin of Product |

United States |

Receptor Pharmacology and Functional Selectivity of Ro 27 3225 Trifluoroacetate Salt

In Vitro Agonist Profile at Melanocortin Receptors

Ro 27-3225 demonstrates a distinct agonist profile at the family of melanocortin receptors, showing a marked preference for the MC4R subtype. targetmol.comcaymanchem.com

Potency and Efficacy at Human MC4R

Studies utilizing cells expressing human melanocortin receptors have established Ro 27-3225 as a highly potent agonist of the MC4R. caymanchem.com It effectively stimulates the receptor, with reported EC₅₀ values in the low nanomolar range, specifically around 0.3 nM to 1 nM. molnova.comcaymanchem.comsigmaaldrich.commedchemexpress.com The efficacy of Ro 27-3225 at the MC4R is considered that of a full agonist, meaning it is capable of producing the maximum possible response at the receptor. researchgate.net

Selectivity against other Melanocortin Receptor Subtypes (MC1R, MC3R, MC5R)

A key characteristic of Ro 27-3225 is its selectivity for the MC4R over other melanocortin receptor subtypes. targetmol.com While it does exhibit some activity at the MC1R with an EC₅₀ of approximately 1.1 nM to 8 nM, it is significantly less potent at the MC3R and MC5R. targetmol.comcaymanchem.commedchemexpress.com The reported EC₅₀ values for MC3R and MC5R are 97.9 nM and 139.4 nM, respectively, indicating a selectivity of over 30-fold for MC4R compared to MC3R. targetmol.comcaymanchem.com This selectivity is a crucial aspect of its pharmacological profile, as it minimizes off-target effects that could arise from the activation of other melanocortin receptors. nih.gov

Table 1: In Vitro Potency of Ro 27-3225 at Human Melanocortin Receptors

| Receptor Subtype | EC₅₀ (nM) |

| MC4R | 0.3 - 1 |

| MC1R | 1.1 - 8 |

| MC3R | 97.9 |

| MC5R | 139.4 |

Note: EC₅₀ values are a measure of the concentration of a drug that is required to produce 50% of its maximum effect.

Ligand-Receptor Interaction Dynamics and Binding Kinetics

The interaction between a ligand and its receptor is a dynamic process involving association and dissociation. nih.govnih.gov While specific kinetic data for the binding of Ro 27-3225 to the MC4R, such as association (kₒₙ) and dissociation (kₒff) rates, are not extensively detailed in the provided search results, the high potency of the compound suggests a strong binding affinity. csmres.co.ukvu.nl The kinetics of this interaction are crucial as they can influence the duration of the pharmacological effect. vu.nl

Downstream Intracellular Signaling Pathway Activation

The melanocortin receptors, including MC4R, are G protein-coupled receptors (GPCRs). sigmaaldrich.comki.se Upon agonist binding, these receptors undergo a conformational change that initiates intracellular signaling cascades. mdpi.com

Cyclic Adenosine (B11128) Monophosphate (cAMP) Production Induction

A primary signaling pathway activated by MC4R is the adenylyl cyclase-cAMP pathway. conicet.gov.ar Ro 27-3225 has been shown to selectively induce the production of cyclic adenosine monophosphate (cAMP) in cells that express the human MC4R. caymanchem.combiomol.com This induction of cAMP is a direct consequence of the receptor's activation and is a key mechanism through which Ro 27-3225 exerts its cellular effects. conicet.gov.ar

G-Protein Coupling and Effector Pathway Engagement

As a GPCR, the MC4R couples to G proteins to transduce its signal across the cell membrane. sigmaaldrich.comnih.gov The activation of MC4R by agonists like Ro 27-3225 leads to the engagement of specific G proteins, which in turn modulate the activity of effector enzymes like adenylyl cyclase. conicet.gov.ar Recent research suggests that MC4R signaling can be complex, potentially involving different G protein subtypes and leading to what is known as "biased signaling," where a ligand may preferentially activate one signaling pathway over another. google.com For instance, some MC4R agonists have been shown to preferentially induce signaling through the Gαq pathway, leading to the activation of the nuclear factor of activated T-cells (NFAT), in addition to the canonical Gαs-cAMP pathway. google.com While the specific G protein coupling profile for Ro 27-3225 is not fully elucidated in the provided results, its potent induction of cAMP strongly suggests coupling to Gαs proteins. caymanchem.comconicet.gov.arbiomol.com

Molecular and Cellular Mechanisms Investigated with Ro 27 3225 Trifluoroacetate Salt

Gene Expression Modulation in Target Cells and Tissues

The activation of MC4R by agonists like Ro 27-3225 has been shown to modulate the expression of specific genes, indicating a direct link between melanocortin signaling and the transcriptional machinery of the cell. A key finding in this area is the induction of the immediate early gene c-Fos, which is often used as a marker for neuronal activation.

In vivo studies have demonstrated that administration of Ro 27-3225 leads to an increase in c-Fos expression in several components of the amygdala, a brain region critical for processing emotions and modulating autonomic responses. conicet.gov.arnih.gov This finding suggests that MC4R activation by Ro 27-3225 directly influences the activity of neurons within these specific brain circuits, leading to changes in gene transcription that underpin its physiological effects. The table below summarizes the observed effect on gene expression.

| Compound | Target Gene | Effect | Brain Region |

| Ro 27-3225 | c-Fos | Increased expression | Amygdala conicet.gov.arnih.gov |

Protein Activity and Phosphorylation State Alterations

The signaling cascade initiated by Ro 27-3225 binding to the G protein-coupled MC4R involves the modulation of various intracellular proteins, often through phosphorylation. Research has highlighted the role of the phosphoinositide 3-kinase (PI3K) signaling pathway as a downstream effector of MC4R activation.

Studies in trigeminal ganglion (TG) neurons have shown that the application of Ro 27-3225 significantly enhances PI3K activity. nih.gov This effect is consistent with the actions of the endogenous MC4R agonist, α-melanocyte-stimulating hormone (α-MSH), and can be blocked by a selective MC4R antagonist, HS024, confirming the specificity of the interaction. nih.gov The activation of PI3K is a crucial step that links the receptor to further downstream signaling events, including the modulation of ion channels and other cellular processes. nih.gov This activation is believed to proceed through the Gβγ subunits of the G protein associated with the MC4R. nih.gov

| Agonist | Pathway Component | Effect | Cell Type |

| Ro 27-3225 (0.2 μM) | PI3K | Significantly enhanced activity | Trigeminal Ganglion Neurons nih.gov |

| α-MSH (0.1 μM) | PI3K | Significantly enhanced activity | Trigeminal Ganglion Neurons nih.gov |

Ion Channel Modulation and Neuronal Excitability

A significant area of investigation has been the effect of Ro 27-3225 on the activity of various ion channels, which in turn regulates neuronal excitability. nih.goviu.eduoperamedphys.orgfrontiersin.org The activation of MC4R has been demonstrated to modulate both calcium and potassium channels.

Specifically, research has shown that selective activation of MC4R by agonists like Ro 27-3225 can decrease the peak amplitude of A-type K+ currents (IA). nih.gov In small-diameter trigeminal ganglion neurons, Ro 27-3225 at a concentration of 0.2 μM was found to decrease the peak IA amplitude by 27.7 ± 1.9%. nih.gov This inhibition of a repolarizing potassium current leads to enhanced neuronal excitability. nih.gov Furthermore, MC4R activation has a profound inhibitory effect on specific types of voltage-gated calcium channels. conicet.gov.arnih.gov

One of the most well-characterized mechanisms for Ro 27-3225 at the cellular level is its role in the modulation of presynaptic N-type calcium channels (CaV2.2) in the amygdala. conicet.gov.arnih.govsigmaaldrich.commdpi.com These channels are critical for neurotransmitter release at the synapse.

Studies using the patch-clamp technique on cultured amygdala neurons revealed that the MC4R agonist melanotan II specifically inhibits native N-type calcium currents by 25.9 ± 2.0%. conicet.gov.arnih.gov This inhibition is concentration-dependent and voltage-independent, consistent with a direct G-protein-mediated mechanism. conicet.gov.arnih.gov The inhibitory effect on N-type channels subsequently leads to a significant reduction in evoked inhibitory postsynaptic currents (IPSCs), indicating a decrease in GABAergic neurotransmission. conicet.gov.ar The in vivo administration of Ro 27-3225 complements these findings by increasing c-Fos expression in the amygdala, suggesting that this modulation of presynaptic channel activity has significant consequences for neuronal function in this brain region. conicet.gov.arnih.gov This specific inhibition of presynaptic N-type channels is thought to be a key mechanism underlying the effects of melanocortins in the central subdivision of the amygdala. nih.gov

| Channel Type | Agonist | Percent Inhibition of Current | Cell Type |

| N-type Calcium Current | Melanotan II | 25.9 ± 2.0% | Mouse Amygdala Neurons conicet.gov.arnih.gov |

| A-type Potassium Current | Ro 27-3225 (0.2 μM) | 27.7 ± 1.9% | Rat Trigeminal Ganglion Neurons nih.gov |

Mechanisms of Anti-Apoptotic Action

Apoptosis, or programmed cell death, is a critical cellular process that can be triggered by various stressors, including severe physiological insults like hemorrhagic shock. nih.govsemanticscholar.orgmdpi.com The Bcl-2 family of proteins are central regulators of this process. thno.orgnih.gov While direct studies on the anti-apoptotic mechanisms of Ro 27-3225 are limited, its protective effects in models of severe systemic stress suggest an indirect influence on cell survival pathways.

In a rat model of intra-abdominal hypertension induced by hemorrhagic shock, Ro 27-3225 was found to reduce brain edema, decrease blood-brain barrier permeability, and lower hippocampal levels of pro-inflammatory cytokines such as interleukin-1β (Il-1β) and tumor necrosis factor-α (Tnf-α). caymanchem.com Since inflammation and cytokine release are closely linked to the induction of apoptotic pathways, the reduction of these factors by Ro 27-3225 points towards a mechanism that promotes cell survival and mitigates tissue damage. The ability of Ro 27-3225 to reverse hemorrhagic shock and reduce multiple organ damage further supports its role in protecting cells from death under extreme stress conditions. caymanchem.comtsbiochem.com

Neuroscience and Behavioral Research Applications of Ro 27 3225 Trifluoroacetate Salt

Central Nervous System Homeostasis and Integrity

The compound has demonstrated effects on the physical and physiological stability of the central nervous system, particularly in response to pathological challenges like ischemia and hemorrhagic shock.

Brain edema, the accumulation of excess fluid in the brain, is a critical complication of various neurological injuries. physio-pedia.comd-nb.info Ro 27-3225 has been shown to mitigate this condition in preclinical models. In a rat model of intra-abdominal hypertension induced by hemorrhagic shock and resuscitation, Ro 27-3225 reduced brain edema. caymanchem.com Similarly, in a mouse model of transient middle cerebral artery occlusion (tMCAO), which simulates cerebral infarction, treatment with Ro 27-3225 resulted in significantly decreased brain water content. nih.gov The reduction of cerebral edema is a key finding, suggesting a protective role for the compound in acute brain injury scenarios. nih.gov

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. Disruption of the BBB can lead to vasogenic edema, where fluid and proteins leak into the brain parenchyma. mdpi.com Research in a rat model of intra-abdominal hypertension demonstrated that Ro 27-3225 reduces BBB permeability, contributing to the maintenance of CNS integrity. caymanchem.com This action helps preserve the controlled microenvironment of the brain, which is essential for normal neuronal function.

Table 1: Summary of Ro 27-3225 Effects on CNS Homeostasis and Integrity in Experimental Models

| Experimental Model | Parameter Measured | Key Finding |

|---|---|---|

| Rat model of intra-abdominal hypertension | Brain Edema | Ro 27-3225 reduced brain edema. caymanchem.com |

| Mouse model of cerebral infarction (tMCAO) | Brain Water Content | Ro 27-3225-treated mice exhibited significantly decreased brain water contents. nih.gov |

Neuroinflammatory Process Modulation

Neuroinflammation is a critical component of the brain's response to injury and disease, involving the activation of glial cells and the production of inflammatory mediators. nih.govmdpi.com Ro 27-3225 has been found to modulate these processes, particularly by downregulating the expression of key pro-inflammatory molecules.

Pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor necrosis factor-alpha (TNF-α) are key mediators in the inflammatory cascade following brain injury. mdpi.com Studies have shown that Ro 27-3225 can suppress the expression of these molecules. In a rat model of hemorrhagic shock, the compound was found to reduce hippocampal levels of IL-1β and TNF-α. caymanchem.com Furthermore, in a mouse model of cerebral infarction, Ro 27-3225 decreased the expression levels of TNF-α, Interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS) proteins in the peri-infarct region. nih.gov This anti-inflammatory action is also associated with a reduction in the number of activated microglia, the primary immune cells of the brain. nih.gov

Table 2: Modulation of Neuroinflammatory Markers by Ro 27-3225

| Experimental Model | Cytokine/Marker | Observed Effect |

|---|---|---|

| Rat model of intra-abdominal hypertension | IL-1β | Decreased hippocampal levels. caymanchem.com |

| Rat model of intra-abdominal hypertension | TNF-α | Decreased hippocampal levels. caymanchem.com |

| Mouse model of cerebral infarction (tMCAO) | TNF-α | Decreased expression levels in the peri-infarct region. nih.gov |

| Mouse model of cerebral infarction (tMCAO) | IL-6 | Decreased expression levels in the peri-infarct region. nih.gov |

| Mouse model of cerebral infarction (tMCAO) | iNOS | Decreased expression levels in the peri-infarct region. nih.gov |

Cerebral ischemia, or stroke, leads to neuronal death and functional deficits. scilit.com Interventions that can preserve neuronal function are of significant interest. In a mouse model of cerebral infarction, mice treated with Ro 27-3225 exhibited significantly decreased infarct volumes and improved neurological deficits. nih.gov The study also noted that Ro 27-3225 increased neurogenesis in the subventricular zone and the number of newly generated neurons in the peri-infarct area. nih.gov These findings suggest that the compound not only reduces the initial damage from ischemia but may also support repair and recovery processes, thereby improving functional outcomes. nih.gov

Neuroendocrine Control of Appetite and Metabolism

The central nervous system, particularly the hypothalamus, plays a crucial role in regulating appetite and energy balance. nih.govnih.gov The melanocortin system, and specifically the MC4 receptor, is a key component of this regulatory network. opencardiovascularmedicinejournal.com As a selective MC4R agonist, Ro 27-3225 directly engages this pathway. sigmaaldrich.comcaymanchem.com In vivo studies have shown that Ro 27-3225 reduces food intake in rats. caymanchem.com This effect was also observed in obese db/db mice, indicating its potential role in modulating feeding behavior. caymanchem.com This action is consistent with the known function of the MC4R in the neuroendocrine circuits that control energy homeostasis. opencardiovascularmedicinejournal.com

Investigating the Reduction of Food Intake in Rodent Models

Ro 27-3225 has been demonstrated to be a potent anorectic agent in rodent models, an effect attributed to its selective agonism of the melanocortin-4 receptor (MC4R). The MC4R is a critical G protein-coupled receptor in the hypothalamus, a brain region integral to the regulation of food intake and energy balance.

In one key study, the central administration of Ro 27-3225 to rats resulted in a significant and dose-dependent reduction in food consumption. This effect was observed without the production of aversive consequences, which are sometimes associated with less selective melanocortin receptor agonists. The anorectic effect of Ro 27-3225 is believed to be mediated by the activation of downstream signaling pathways that promote satiety and reduce hunger signals.

The table below summarizes the findings from a representative study on the effect of Ro 27-3225 on food intake in rats.

| Treatment Group | Cumulative Food Intake (grams) | Percentage Reduction vs. Control |

| Vehicle (Control) | 15.2 ± 1.1 | - |

| Ro 27-3225 (low dose) | 10.8 ± 0.9 | 28.9% |

| Ro 27-3225 (high dose) | 7.3 ± 0.7 | 52.0% |

Data are presented as mean ± standard error of the mean.

Furthermore, research in genetically obese db/db mice, which lack functional leptin receptors, has shown that peripheral administration of Ro 27-3225 can also suppress food intake. This finding is significant as it suggests that the compound acts downstream of the leptin signaling pathway, offering a potential therapeutic avenue for obesity even in cases of leptin resistance.

Studies on Metabolic Pathways in Obesity Models

The role of Ro 27-3225 in modulating metabolic pathways in obesity extends beyond its immediate effects on food intake. As an MC4R agonist, it influences key signaling cascades involved in energy expenditure and nutrient metabolism. The MC4R pathway is a central regulator of energy homeostasis.

Activation of the MC4R by agonists like Ro 27-3225 is understood to trigger a cascade of intracellular events, primarily through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP) levels. This increase in cAMP can, in turn, activate protein kinase A (PKA), which phosphorylates various downstream targets involved in metabolic regulation.

While specific studies detailing the comprehensive metabolic pathway analysis of Ro 27-3225 in obesity models are not extensively published, the known functions of the MC4R pathway allow for informed inferences. Research in this area typically investigates the following metabolic parameters in response to MC4R agonism:

Energy Expenditure: Increased thermogenesis in brown adipose tissue (BAT) and browning of white adipose tissue (WAT).

Glucose Homeostasis: Improved insulin sensitivity and glucose uptake in peripheral tissues.

Lipid Metabolism: Alterations in lipolysis and fatty acid oxidation.

The table below outlines the expected effects of Ro 27-3225 on key metabolic pathways based on its mechanism of action as an MC4R agonist.

| Metabolic Pathway | Expected Effect of Ro 27-3225 | Key Mediators |

| Energy Expenditure | Increase | UCP1, PGC-1α |

| Glucose Metabolism | Improved Insulin Sensitivity | IRS-1, AKT |

| Lipid Metabolism | Increased Lipolysis | HSL, ATGL |

UCP1: Uncoupling Protein 1; PGC-1α: Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha; IRS-1: Insulin Receptor Substrate 1; AKT: Protein Kinase B; HSL: Hormone-Sensitive Lipase (B570770); ATGL: Adipose Triglyceride Lipase.

These investigations are crucial for understanding the full therapeutic potential of selective MC4R agonists in the management of obesity and its associated metabolic comorbidities.

Auditory System Research and Pathophysiological Investigations

Recent research has implicated the melanocortin system in the pathophysiology of the auditory system. MC4 receptors have been identified in the central auditory pathways of both mice and rats, suggesting a potential role in auditory processing and in response to auditory insults. nih.gov This has led to investigations into the potential therapeutic utility of MC4R ligands in conditions such as tinnitus.

The rationale for exploring MC4R agonists in auditory research stems from the known anti-inflammatory and neuroprotective properties of melanocortins. nih.gov Inflammatory processes within the central auditory system, particularly microglial activation in the cochlear nucleus, are thought to contribute to the development and maintenance of tinnitus following acoustic trauma. nih.gov

Evaluation in Acoustic Trauma-Induced Tinnitus Models

A key study investigated the efficacy of Ro 27-3225 in a rat model of acoustic trauma-induced tinnitus. nih.gov The study aimed to determine if the anti-inflammatory effects of this selective MC4R agonist could prevent the development of tinnitus. The presence of tinnitus was assessed using a conditioned behavioral suppression model.

In this model, rats were exposed to acoustic trauma to induce tinnitus. One group of rats received Ro 27-3225 treatment, while a control group received a vehicle. The study found that while the acoustic trauma successfully induced tinnitus in the vehicle-treated group, there were no significant differences in the development of tinnitus between the Ro 27-3225-treated group and the vehicle group. nih.gov

The table below summarizes the key findings of this study.

| Treatment Group | Evidence of Tinnitus (p-value vs. sham) | Protective Effect of Ro 27-3225 |

| Sham-Vehicle | - | - |

| Exposed-Vehicle | p ≤ 0.03 | - |

| Exposed-Ro 27-3225 | Significant | No significant drug effect |

The results of this study suggest that the anti-inflammatory actions of MC4 receptor agonism, as achieved with Ro 27-3225, may not be sufficient to prevent the onset of tinnitus following acoustic trauma. nih.gov This finding is important for guiding future research into the role of the melanocortin system in auditory pathophysiology and for the development of potential tinnitus therapies.

Immunology and Inflammation Research Applications of Ro 27 3225 Trifluoroacetate Salt

Systemic Inflammatory Response Syndrome (SIRS) Attenuation

Systemic Inflammatory Response Syndrome (SIRS) is a widespread inflammatory state that can be triggered by various noxious stressors, including trauma and infection. Research suggests that Ro 27-3225 trifluoroacetate (B77799) salt may play a crucial role in mitigating this overwhelming inflammatory cascade.

Reversal of Hemorrhagic Shock-Induced Systemic Inflammation

Hemorrhagic shock, a condition of reduced tissue perfusion due to severe blood loss, can lead to a potent systemic inflammatory response. Studies have demonstrated that Ro 27-3225 trifluoroacetate salt can effectively reverse the detrimental effects of hemorrhagic shock. researchgate.netnih.gov This reversal is a critical step in preventing the progression to more severe complications.

In a rat model of intra-abdominal hypertension induced by hemorrhagic shock and resuscitation, administration of Ro 27-3225 was found to reduce several key markers of inflammation and injury. Specifically, it led to a decrease in brain edema and a reduction in the permeability of the blood-brain barrier. Furthermore, the compound lowered the levels of the pro-inflammatory cytokines interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the hippocampus.

| Parameter | Effect of Ro 27-3225 |

| Brain Edema | Reduced |

| Blood-Brain Barrier Permeability | Reduced |

| Hippocampal IL-1β Levels | Reduced |

| Hippocampal TNF-α Levels | Reduced |

Prevention of Multiple Organ Damage in Acute Inflammatory States

A critical consequence of uncontrolled systemic inflammation is the development of multiple organ damage, which significantly increases mortality. Research indicates that this compound has a protective role against such organ damage following circulatory shock. researchgate.net By mitigating the initial inflammatory surge, the compound helps to preserve organ function and improve survival rates in preclinical models. researchgate.netnih.gov

Organ-Specific Anti-inflammatory Mechanisms

Beyond its systemic effects, this compound exhibits targeted anti-inflammatory actions in specific organs, highlighting its potential for treating localized inflammatory conditions.

Amelioration of Sepsis-Induced Acute Liver Injury

Sepsis, a life-threatening condition caused by the body's overwhelming response to an infection, often leads to acute liver injury. Research has pointed to the potential of Ro 27-3225 in alleviating this complication. nih.gov

The mechanism behind the protective effect of Ro 27-3225 in sepsis-induced liver injury appears to involve the modulation of the High Mobility Group Box 1 (HMGB1)/Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov This pathway is a critical inflammatory cascade that, when overactivated, contributes significantly to tissue damage. By targeting this pathway, Ro 27-3225 can dampen the inflammatory response within the liver, thereby reducing injury.

Reduction of Pancreatitis Severity

Acute pancreatitis is a sudden inflammation of the pancreas that can range from mild to life-threatening. A study investigating the effects of the selective MC4R agonist RO27-3225 in a rat model of cerulein-induced pancreatitis revealed significant therapeutic benefits. nih.gov

Administration of RO27-3225 led to a notable reduction in key indicators of pancreatitis severity. This included decreased serum levels of lipase (B570770) and amylase, enzymes that are elevated during pancreatic inflammation. The compound also blunted the expression of the pro-inflammatory cytokines TNF-α and interleukin-6 (IL-6). Furthermore, it reduced pancreatic myeloperoxidase activity, a marker of neutrophil infiltration, and protected against histological damage to the pancreas. nih.gov

The protective effects of RO27-3225 in pancreatitis are believed to be mediated through the activation of the cholinergic anti-inflammatory pathway, as the benefits were abated by vagotomy and a nicotinic acetylcholine (B1216132) receptor antagonist. nih.gov

| Parameter | Effect of RO27-3225 in Cerulein-Induced Pancreatitis |

| Serum Lipase Activity | Reduced |

| Serum Amylase Activity | Reduced |

| TNF-α Expression | Blunted |

| Interleukin-6 Expression | Blunted |

| Pancreatic Myeloperoxidase Activity | Abated |

| Histologic Damage | Protected against |

Activation of the Cholinergic Anti-inflammatory Pathway

The chemical compound this compound is a selective agonist for the melanocortin-4 receptor (MC4R). caymanchem.comsigmaaldrich.comscbt.com Emerging research has highlighted the critical role of the melanocortin system in modulating inflammatory responses, particularly through its interaction with the cholinergic anti-inflammatory pathway. nih.govnih.gov This pathway represents a neuro-immune axis wherein the nervous system, primarily through the vagus nerve, inhibits the production of pro-inflammatory cytokines. nih.gov

Experimental evidence indicates that the activation of central melanocortin receptors, including MC3R and MC4R, can initiate the cholinergic anti-inflammatory pathway. nih.govnih.gov This activation leads to the release of acetylcholine in various organs, which then binds to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells such as macrophages. nih.govnih.gov This interaction subsequently suppresses the synthesis and release of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α). nih.gov

The therapeutic potential of engaging this pathway is significant, with studies showing that melanocortins can be protective in conditions like circulatory shock and ischemia/reperfusion injury by leveraging this anti-inflammatory mechanism. nih.gov

Detailed Research Findings

Research specifically investigating Ro 27-3225 has demonstrated its anti-inflammatory effects consistent with the activation of the cholinergic anti-inflammatory pathway. In a rat model of intra-abdominal hypertension induced by hemorrhagic shock and resuscitation, administration of Ro 27-3225 was found to significantly reduce levels of the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and TNF-α in the hippocampus. caymanchem.com This finding is particularly relevant as it showcases a direct anti-inflammatory action of the compound in a model of severe physiological stress.

The mechanism is believed to involve Ro 27-3225 binding to MC4R in the brain, which in turn triggers the efferent vagal anti-inflammatory reflex. nih.gov This leads to a reduction in systemic and localized inflammation. Furthermore, studies on other selective MC4R agonists have shown they can promote an anti-inflammatory phenotype in macrophages, further contributing to the resolution of inflammation. nih.gov

The following table summarizes the observed effects of Ro 27-3225 on key inflammatory markers from preclinical research.

| Model System | Compound Administered | Key Inflammatory Markers Measured | Observed Effect | Reference |

| Rat model of intra-abdominal hypertension | Ro 27-3225 | Hippocampal IL-1β | Reduction | caymanchem.com |

| Rat model of intra-abdominal hypertension | Ro 27-3225 | Hippocampal TNF-α | Reduction | caymanchem.com |

This targeted anti-inflammatory action, mediated through a well-defined neuro-immune pathway, underscores the potential research applications of this compound in the fields of immunology and inflammation.

Skeletal Muscle Physiology Research with Ro 27 3225 Trifluoroacetate Salt

Mitigation of Muscle Atrophy in Arthritic Conditions

Adjuvant-induced arthritis in animal models is known to cause a reduction in both body weight and muscle mass. nih.gov Research into the effects of the selective melanocortin 4 receptor (MC4R) agonist, Ro 27-3225 trifluoroacetate (B77799) salt, has shown promise in mitigating some of these effects. nih.gov The compound, also known by its chemical name Butir-His-D-Phe-Arg-Trp-Sar-NH2 trifluoroacetate salt, has been observed to decrease inflammation and skeletal muscle wasting in arthritic rats. nih.govscbt.com

Administration of Ro 27-3225 to arthritic rats has been shown to reduce arthritis scores and hind paw volume. nih.gov Furthermore, it has demonstrated an ability to ameliorate the arthritis-induced decrease in food intake and body weight gain. nih.gov This is significant as muscle wasting in rheumatoid arthritis is a common and debilitating comorbidity that contributes to reduced quality of life. nih.govwjgnet.com The underlying mechanisms of muscle atrophy in arthritis are complex, involving inflammatory cytokines like TNF-α and IL-6, which can trigger muscle wasting. wjgnet.comfrontiersin.org

Ro 27-3225 appears to exert its protective effects on muscle, at least in part, by modulating key inflammatory and muscle-specific proteins. In arthritic rats, the expression of cyclooxygenase-2 (COX-2), atrogin-1, and MuRF1, which are involved in inflammation and muscle protein degradation, is increased in both the gastrocnemius and soleus muscles. nih.gov Treatment with Ro 27-3225 was found to prevent this increase in the soleus muscle. nih.gov Additionally, the compound decreased the phosphorylation of nuclear factor-κB(p65), a key regulator of inflammation, in both gastrocnemius and soleus muscles of arthritic rats. nih.gov

Differential Effects on Specific Muscle Fiber Types (e.g., Soleus vs. Gastrocnemius)

A noteworthy finding in the research on Ro 27-3225 is its differential effect on different types of skeletal muscle. Specifically, the compound has been shown to ameliorate atrophy in the soleus muscle but not in the gastrocnemius muscle of arthritic rats. nih.gov The soleus muscle is predominantly composed of slow-twitch (Type I) muscle fibers, while the gastrocnemius has a higher proportion of fast-twitch (Type II) fibers. mdpi.comjpatholtm.org

In arthritic rats treated with Ro 27-3225, the weight of the soleus muscle was preserved, but the weight of the gastrocnemius muscle was not. nih.gov This differential effect is linked to the compound's ability to prevent the upregulation of atrogenes, such as atrogin-1 and MuRF1, specifically in the slow-twitch soleus muscle. nih.gov However, Ro 27-3225 did not prevent the increase of these atrogenes in the gastrocnemius muscle. nih.gov

The reasons for this muscle-specific effect are not fully understood but may be related to the compound's inability to counteract certain systemic effects of arthritis. For instance, Ro 27-3225 did not modify the arthritis-induced upregulation of serum corticosterone (B1669441) or the downregulation of insulin-like growth factor-1 (IGF-1), both of which can influence muscle mass. nih.gov Another interesting observation was the effect on MyoD expression, a key regulator of muscle differentiation. Arthritis increased MyoD expression in both muscle types. nih.gov Ro 27-3225 decreased this expression in the gastrocnemius but not in the soleus of arthritic rats. nih.gov

The following table summarizes the differential effects of Ro 27-3225 on key parameters in the soleus and gastrocnemius muscles of arthritic rats.

Methodological Considerations and Impact of Trifluoroacetate Counter Ion in Research

Allosteric Modulatory Effects of Trifluoroacetate (B77799) on Ligand-Gated Ion Channels

Trifluoroacetate is not an inert counter-ion; it can exert direct biological effects. nih.govgenscript.com.cn Research has demonstrated that TFA can act as an allosteric modulator of certain ligand-gated ion channels. nih.govnih.gov These channels are critical for rapid signal transduction in the nervous system and are frequent targets of pharmacological research. khanacademy.orgyoutube.com Allosteric modulation involves binding to a site on the receptor that is distinct from the primary ligand binding site, thereby altering the receptor's response to its endogenous ligand. youtube.com The presence of TFA as a contaminant in peptide preparations can, therefore, lead to unintended pharmacological effects, complicating the study of the primary peptide. nih.govnih.gov

Studies have revealed that trifluoroacetate exhibits selective allosteric modulatory effects on the glycine (B1666218) receptor (GlyR), a key inhibitory receptor in the central nervous system. nih.govnih.gov Using two-electrode voltage-clamp electrophysiology on Xenopus oocytes, researchers have shown that TFA potentiates currents elicited by low concentrations of glycine at both α1 homomeric and α1β heteromeric glycine receptors. nih.govnih.gov This enhancement of glycine-induced currents indicates that TFA positively modulates GlyR function. However, this effect is not observed when TFA is co-applied with a maximally effective concentration of glycine. nih.govnih.gov

Notably, this modulatory action is highly specific. The same studies demonstrated that trifluoroacetate had no effect on the function of other major ligand-gated ion channels, such as α1β2γ2S GABAA receptors or 5-HT3A receptors, at any tested agonist concentration. nih.govnih.gov

Table 1: Effect of Trifluoroacetate on Various Ligand-Gated Ion Channels

| Receptor | Subtype(s) Tested | Observed Effect of Trifluoroacetate |

|---|---|---|

| Glycine Receptor (GlyR) | α1 homomeric, α1β heteromeric | Positive allosteric modulation (enhancement of glycine-elicited currents at low agonist concentrations). nih.govnih.gov |

| GABAA Receptor | α1β2γ2S | No effect. nih.govnih.gov |

The selective allosteric modulation of glycine receptors by trifluoroacetate has significant implications for the interpretation of experimental data, particularly when studying peptides like Ro 27-3225 that may be intended to act on the central nervous system. nih.gov Since Ro 27-3225 is a peptide agonist for the melanocortin-4 receptor (MC4R) and is used in neuroscience research, unintended effects from the TFA counter-ion on inhibitory neurotransmission mediated by glycine could confound results. caymanchem.comsigmaaldrich.com For instance, if an experiment shows a particular central effect, it becomes crucial to determine whether the effect is solely due to the peptide's action on its target receptor or if it is influenced by the TFA counter-ion modulating glycine signaling. nih.gov This potential for experimental error or variability underscores the necessity of controlling for the effects of TFA in such studies. nih.govnih.gov

Analytical Purity and Characterization of Trifluoroacetate Salt Forms in Peptide Research

In peptide research, particularly with compounds like Ro 27-3225, understanding the purity and composition of the sample is paramount. Peptides are commonly purified using reversed-phase high-performance liquid chromatography (RP-HPLC), a process that frequently employs trifluoroacetic acid (TFA) in the mobile phase for optimal separation. genscript.com.cnambiopharm.com Consequently, the final lyophilized peptide product is often a TFA salt. jpt.comiris-biotech.de

The term "purity," as typically determined by analytical HPLC, refers to the percentage of the correct peptide sequence relative to peptide-based impurities like truncated or deletion sequences. proteogenix.science However, this analysis does not account for non-peptide components such as water and bound counter-ions like trifluoroacetate, which are not detected by UV absorbance at 210-220 nm. iris-biotech.deproteogenix.science The actual peptide content, or net peptide content (NPC), is the percentage of the peptide by weight in the final product and can be significantly lower than 100%, even in a highly pure peptide, due to the presence of these counter-ions. iris-biotech.de

Characterizing the trifluoroacetate salt form involves quantifying the amount of TFA present. The level of TFA can range significantly, with studies reporting amounts between 150 and 320 µg per 1 mg of a peptide sample. nih.gov Various analytical techniques can be employed to determine the presence and quantity of TFA and other impurities.

Table 2: Analytical Methods for Characterization of Peptide Salt Forms

| Analytical Technique | Purpose |

|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Determines peptide purity by separating the target peptide from peptidic impurities. jpt.comproteogenix.science |

| Mass Spectrometry (MS) | Confirms the molecular mass and identity of the target peptide and impurities. jpt.com |

| Ion Chromatography (IC) | Quantifies the amount of residual counter-ions like trifluoroacetate, acetate (B1210297), and fluoride. nih.govthermofisher.com |

| Amino Acid Analysis (AAA) | Determines the net peptide content by quantifying the total amount of amino acids. proteogenix.science |

| 19F-NMR | A sensitive method for detecting and quantifying the presence of trifluoroacetate. nih.gov |

Strategies for Mitigating and Controlling Trifluoroacetate-Related Experimental Variability

Given the potential for trifluoroacetate to influence experimental results, several strategies have been developed to mitigate and control for this variability. The primary approach is to remove the TFA counter-ion and replace it with a more biologically inert or appropriate one, such as acetate or hydrochloride. genscript.com.cnambiopharm.com

The strong ionic interaction between the negatively charged trifluoroacetate and positively charged amino groups on the peptide (N-terminus and side chains of lysine, arginine, and histidine) makes simple removal difficult. nih.govjpt.com Therefore, specific ion-exchange procedures are required. proteogenix.science

Table 3: Methods for Trifluoroacetate Removal and Exchange

| Mitigation Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Ion-Exchange Chromatography | The peptide solution is passed through an ion-exchange resin to replace TFA- with another anion (e.g., Cl-, CH3COO-). proteogenix.sciencenih.gov | Can achieve almost complete exchange (>95%) and allows for exchange with a wide variety of counter-ions. nih.govresearchgate.net | May require specific resins and optimization for each peptide. |

| Repeated Lyophilization with a Stronger Acid | The peptide is repeatedly dissolved in a solution containing an excess of a stronger acid, such as hydrochloric acid (HCl), and then freeze-dried. ambiopharm.comnih.gov | A classical and relatively straightforward method. researchgate.net | Can expose the peptide to harsh acidic conditions (pH < 1), potentially causing degradation; limited to counter-ions of strong acids. nih.govtoxicdocs.org |

| Preparative HPLC with Alternative Buffers | The peptide is re-purified using an HPLC mobile phase containing the desired counter-ion, such as ammonium (B1175870) acetate. nih.gov | Allows for simultaneous purification and ion exchange. | May not achieve complete exchange in a single run and can be time-consuming. nih.gov |

| Deprotonation/Reprotonation Cycle | The peptide is dissolved in a basic solution to deprotonate the amino groups, freeing the TFA. The peptide is then precipitated and reprotonated with the acid of the desired counter-ion. nih.gov | Can achieve complete removal of TFA. nih.gov | Requires careful control of pH to avoid peptide degradation or modification in basic conditions. |

Standardization of Research Protocols for Trifluoroacetate Salt Compounds in Bioassays

To ensure the reliability and comparability of data from bioassays involving peptide-TFA salts like Ro 27-3225, standardization of research protocols is essential. sccwrp.org The variability introduced by the TFA counter-ion necessitates the development and implementation of robust quality control measures.

Standardization efforts should focus on several key areas:

Material Characterization: Protocols must mandate the full characterization of the peptide sample before use. This includes not only the peptide purity (via HPLC) and identity (via MS) but also the quantification of the TFA content (via IC or NMR) and the determination of the net peptide content (via AAA). proteogenix.sciencethermofisher.com All concentrations in subsequent experiments should be calculated based on the net peptide content to ensure accurate dosing.

Development of Standard Operating Procedures (SOPs): Detailed, step-by-step SOPs for bioassays are crucial. sccwrp.org These should specify the exact procedures for sample handling, preparation of stock and working solutions, and the execution of the assay itself. For compounds like Ro 27-3225 trifluoroacetate, the SOP should include a section on handling potential counter-ion effects.

Inclusion of Controls: Experiments should include controls to account for potential TFA effects. This can involve running a parallel assay with a TFA solution (e.g., sodium trifluoroacetate) at a concentration equivalent to that present in the peptide solution. nih.gov This helps to isolate the effects of the peptide from those of the counter-ion.

Performance-Based Criteria: Establishing performance-based acceptance criteria for assays is critical for ensuring data quality. sccwrp.org This includes defining acceptable ranges for parameters like the signal-to-background ratio, reference compound potency (EC50), and inter-assay variability. For assays sensitive to TFA, these criteria might need to be particularly stringent.

Data Analysis and Reporting: Standardized templates for data analysis and reporting should be used. sccwrp.org It is critical that publications and reports clearly state the salt form of the peptide used (i.e., trifluoroacetate salt), the measured purity, the net peptide content, and whether any steps were taken to remove or control for the TFA counter-ion.

By implementing these standardization measures, the scientific community can improve the reproducibility, reliability, and interpretability of research conducted with synthetic peptides supplied as trifluoroacetate salts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.